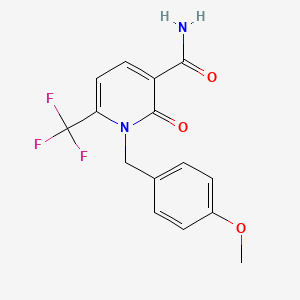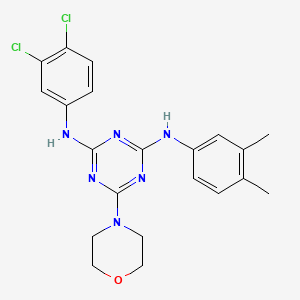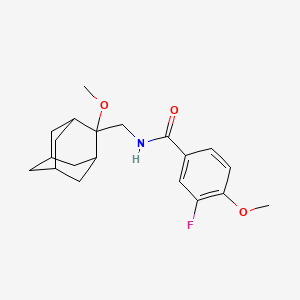![molecular formula C16H12Cl2N2OS2 B2367321 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339015-33-7](/img/structure/B2367321.png)
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, also known as DCMOS, is a heterocyclic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. DCMOS is a sulfur-containing compound that is synthesized from a variety of organic and inorganic precursors. DCMOS has been extensively studied for its potential use as a drug, as an antioxidant, as a reagent for organic synthesis, and as a catalyst for a variety of reactions.
科学的研究の応用
Overview of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, including compounds similar to 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, have garnered attention in medicinal chemistry due to their wide range of biological activities. The unique structural features of the 1,3,4-oxadiazole ring facilitate effective binding with various enzymes and receptors through numerous weak interactions, enhancing their bioactivity. Research has expanded into developing these derivatives for treating various ailments due to their therapeutic potency across different medical conditions, including cancer, bacterial and fungal infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral diseases (Verma et al., 2019).
Synthetic and Pharmacological Progress
Recent advancements have shown that oxadiazole derivatives exhibit significant pharmacological activities due to their favorable physical, chemical, and pharmacokinetic properties. These properties enhance their interaction with biomacromolecules via hydrogen bond interactions, leading to increased pharmacological activity. A series of compounds containing oxadiazole rings have demonstrated antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The ongoing synthesis and pharmacological evaluation of these derivatives underline their potential in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Biologically Oriented Drug Synthesis
The synthesis of 1,3,4-oxadiazole structures has been mainly focused on principles of combinatorial chemistry, revealing a broad range of biological activities. The review of literature sources for biologically oriented drug synthesis (BIODS) based on hetero derivatives of 2,5-disubstituted 1,3,4-oxadiazoles highlights significant antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. These findings emphasize the importance of 1,3,4-oxadiazole derivatives in drug synthesis, offering insights into their potential mechanisms of action, such as enzyme inhibition, cytotoxicity, and apoptosis (Karpenko et al., 2020).
Metal-Ion Sensing Applications
1,3,4-Oxadiazoles are pivotal in various fields beyond pharmacology, including polymers, material science, and organic electronics. Their application in developing potential chemosensors for metal ions is particularly noteworthy. The high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms) in these molecules make them ideal for metal-ion sensors. The review covers selective metal-ion sensing mechanisms, highlighting the importance of 1,3,4-oxadiazoles in sensor development (Sharma et al., 2022).
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS2/c1-22-14-5-3-2-4-11(14)15-19-20-16(21-15)23-9-10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKUNBQEHHARHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one](/img/structure/B2367239.png)



![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2367244.png)
![1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2367247.png)
![N-(4-fluorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2367249.png)

![1-allyl-N-[4-(dimethylamino)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2367253.png)

![6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide](/img/structure/B2367256.png)

![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2367259.png)
